Bienvenue dans la boutique en ligne BenchChem!

7-Chloro-3-(3-((4-chlorophenyl)thio)phenyl)-4-hydroxyquinolin-2(1H)-one

Lipophilicity Bioisosterism Drug Design

7-Chloro-3-(3-((4-chlorophenyl)thio)phenyl)-4-hydroxyquinolin-2(1H)-one (CAS: 663195-61-7; molecular formula C21H13Cl2NO2S; molecular weight 414.31 g/mol) is a synthetic 4-hydroxyquinolin-2(1H)-one derivative featuring a diaryl thioether bridge at the 3-position and chlorine atoms at both the 7-position of the quinolinone core and the 4-position of the terminal phenyl ring. The 4-hydroxyquinolin-2(1H)-one scaffold is validated across multiple pharmacological targets including the glycine site of the NMDA receptor, type I fatty acid synthase (FAS), and Mycobacterium tuberculosis.

Molecular Formula C21H13Cl2NO2S
Molecular Weight 414.3 g/mol
CAS No. 663195-61-7
Cat. No. B12008901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-3-(3-((4-chlorophenyl)thio)phenyl)-4-hydroxyquinolin-2(1H)-one
CAS663195-61-7
Molecular FormulaC21H13Cl2NO2S
Molecular Weight414.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)SC2=CC=C(C=C2)Cl)C3=C(C4=C(C=C(C=C4)Cl)NC3=O)O
InChIInChI=1S/C21H13Cl2NO2S/c22-13-4-7-15(8-5-13)27-16-3-1-2-12(10-16)19-20(25)17-9-6-14(23)11-18(17)24-21(19)26/h1-11H,(H2,24,25,26)
InChIKeyKPQTWTKDQCMIFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-3-(3-((4-chlorophenyl)thio)phenyl)-4-hydroxyquinolin-2(1H)-one (CAS 663195-61-7): Structural Identity and Pharmacological Scaffold Context


7-Chloro-3-(3-((4-chlorophenyl)thio)phenyl)-4-hydroxyquinolin-2(1H)-one (CAS: 663195-61-7; molecular formula C21H13Cl2NO2S; molecular weight 414.31 g/mol) is a synthetic 4-hydroxyquinolin-2(1H)-one derivative featuring a diaryl thioether bridge at the 3-position and chlorine atoms at both the 7-position of the quinolinone core and the 4-position of the terminal phenyl ring . The 4-hydroxyquinolin-2(1H)-one scaffold is validated across multiple pharmacological targets including the glycine site of the NMDA receptor, type I fatty acid synthase (FAS), and Mycobacterium tuberculosis [1][2][3]. The compound is structurally positioned as a thioether-bridged analog of L-701,324 (CAS 142326-59-8), a well-characterized NMDA/glycine site antagonist with an IC50 of approximately 2 nM [4].

Why 7-Chloro-3-(3-((4-chlorophenyl)thio)phenyl)-4-hydroxyquinolin-2(1H)-one Cannot Be Substituted by Generic 4-Hydroxyquinolin-2(1H)-one Analogs


The 4-hydroxyquinolin-2(1H)-one scaffold is pharmacologically polyphoric: different substitution patterns at the 3-, 6-, and 7-positions determine whether the compound preferentially engages the NMDA/glycine site, fatty acid synthase, or mycobacterial targets [1][2]. Within the NMDA/glycine antagonist subseries, the linker atom bridging the 3-phenyl substituent critically governs potency—ether-linked L-701,324 exhibits an IC50 of ~2 nM and a Ki of 5.4 nM, while the unsubstituted 3-phenyl analog L-698532 shows an IC50 of ~170 nM in the same assay [3][4]. Introduction of a thioether bridge, as in the target compound, is a recognized bioisosteric modification that can further modulate lipophilicity, metabolic stability, and binding kinetics, making simple within-class interchange invalid .

Quantitative Differentiation Evidence: 7-Chloro-3-(3-((4-chlorophenyl)thio)phenyl)-4-hydroxyquinolin-2(1H)-one vs. Closest Analogs


Thioether vs. Ether Bridge: Predicted Lipophilicity Difference vs. L-701,324

The target compound replaces the ether linker (-O-) of L-701,324 with a thioether linker (-S-) between the two phenyl rings at the 3-position. This sulfur-for-oxygen substitution is a well-precedented bioisosteric strategy that increases lipophilicity and alters electronic distribution. The target compound has a computationally predicted logP of approximately 5.58 , compared to L-701,324's PubChem-computed XLogP3 of 4.5 [1]. This represents an approximate 1.08 log unit increase in predicted lipophilicity, which can affect membrane permeability, protein binding, and metabolic stability profiles.

Lipophilicity Bioisosterism Drug Design

Dual Chloro Substitution: Additional 4-Cl on Terminal Phenyl Ring vs. L-701,324

The target compound bears a chlorine atom at the 4-position of the terminal phenyl ring in addition to the 7-chloro substituent on the quinolinone core. By contrast, L-701,324 carries only the 7-chloro substituent with an unsubstituted terminal phenyl ring [1]. In the 3-phenyl-4-hydroxyquinolin-2(1H)-one SAR series reported by McQuaid et al., electron-withdrawing substituents on the 3-phenyl ring were shown to modulate both potency and selectivity at the glycine/NMDA site, with the 7-chloro substituent contributing critically to high affinity [2]. The addition of a para-chloro substituent on the terminal phenyl ring in the target compound introduces a second electron-withdrawing group that is absent in L-701,324.

Halogenation SAR Selectivity

NMDA/Glycine Site Antagonist Scaffold Validation: Class-Level Potency Benchmark

The 4-hydroxyquinolin-2(1H)-one scaffold is a validated pharmacophore for glycine site antagonism at the NMDA receptor. L-701,324 (ether-linked analog) demonstrates high-affinity binding to rat brain membranes with an IC50 of 2 nM, a Ki of 5.4 nM for NMDA-induced currents in rat cortical neurons, and selectivity over AMPA and kainate receptors (IC50 > 10 μM) [1][2]. The 3-arylthio subclass was explicitly reported in 1997 as producing 'new potent glycine site NMDA receptor antagonists' . The unsubstituted 3-phenyl analog (L-698532) binds with an IC50 of 170 nM at the same site, demonstrating that substitution at the 3-position directly governs affinity [3]. The target compound combines the thioether linkage with dual chloro substitution, representing a distinct chemotype within this validated class.

NMDA Receptor Glycine Site Anticonvulsant

Antitubercular Activity: Class-Level MIC Benchmark Against M. tuberculosis H37Ra

The 4-hydroxyquinolin-2(1H)-one scaffold has demonstrated promising antitubercular activity. In a 2017 study by de Macedo et al., a 50-membered library of substituted 4-hydroxyquinolin-2(1H)-ones was evaluated against M. tuberculosis H37Ra. Thirteen derivatives sharing a common 3-phenyl substituent showed MIC values below 10 μM, with the most potent compound—6-fluoro-4-hydroxy-3-phenylquinolin-2(1H)-one (compound 38)—achieving an MIC of 3.2 μM and a CC50 against MRC-5 cells of 67.4 μM (selectivity index ≈ 21) [1]. Critically, all active compounds required a 3-phenyl substituent, and the 7-position substitution pattern influenced activity, indicating that the target compound's 7-chloro and 3-diarylthioether motif occupies a specific and relevant region of antitubercular SAR space.

Antitubercular Mycobacterium tuberculosis MIC

Fatty Acid Synthase Inhibition: Class-Level Potency Benchmark and SAR Rationale

3-Aryl-4-hydroxyquinolin-2(1H)-ones are established type I fatty acid synthase (FAS) inhibitors. Rivkin et al. (2006) reported that SAR optimization starting from an initial hit with IC50 = 1.4 μM led to compounds with more than 70-fold improvement in potency, achieving IC50 values below 20 nM [1]. A subsequently developed probe compound, Cpd 10v (a hydroxyquinolinone FAS inhibitor), exhibits an IC50 of 19 nM [2]. The target compound's molecular weight (414.31 g/mol), lipophilicity (predicted logP ~5.58), and 3-aryl substitution pattern are consistent with the physicochemical profile of potent FAS inhibitors in this class. The unique thioether bridge and dual chloro substitution represent structural modifications that have not been explored within published FAS SAR series.

Fatty Acid Synthase Cancer Metabolism Enzyme Inhibition

Molecular Property Comparison: Calculated Descriptors vs. L-701,324 and L-698532

A comparison of computed molecular descriptors reveals how the thioether bridge and additional 4-chloro substituent differentiate the target compound from its closest analogs. The target compound (MW = 414.31 g/mol, molecular formula C21H13Cl2NO2S) is significantly heavier than L-701,324 (MW = 363.8 g/mol, C21H14ClNO3) and substantially larger than L-698532 (MW = 271.70 g/mol, C15H10ClNO2) [1]. All three compounds comply with Lipinski's Rule of Five, a property confirmed for the broader 4-hydroxyquinolin-2(1H)-one class by SwissADME analysis [2]. The sulfur atom in the thioether bridge contributes approximately 32 atomic mass units relative to oxygen and introduces distinct polarizability characteristics that affect intermolecular interactions.

Drug-likeness Physicochemical Properties Lead Optimization

High-Impact Application Scenarios for 7-Chloro-3-(3-((4-chlorophenyl)thio)phenyl)-4-hydroxyquinolin-2(1H)-one in Scientific Research


NMDA Receptor Glycine Site Antagonist Development: Thioether Chemotype Exploration

The target compound is suited for structure-activity relationship (SAR) studies exploring how thioether-for-ether bioisosteric replacement affects NMDA/glycine site binding kinetics, selectivity, and in vivo anticonvulsant efficacy. L-701,324 (ether analog) has an IC50 of 2 nM at the glycine site, but the pharmacological consequences of sulfur incorporation in the linker region remain uncharacterized [1]. The additional 4-chloro substituent on the terminal phenyl ring provides an orthogonal electronic variable absent in L-701,324, enabling systematic exploration of halogen effects on subtype selectivity across NR1/NR2A-D receptor combinations [2].

Antitubercular Lead Optimization with a Novel 3-Substitution Pattern

The 2017 antitubercular SAR by de Macedo et al. established that 3-phenyl-substituted 4-hydroxyquinolin-2(1H)-ones achieve MIC values below 10 μM against M. tuberculosis H37Ra, with compound 38 (6-fluoro analog) reaching an MIC of 3.2 μM and a selectivity index of ~21 [3]. The target compound introduces a 3-diarylthioether motif not represented in the published 50-membered library, offering a structurally novel entry point for hit expansion. Its dual chloro substitution pattern may confer differentiated mycobacterial membrane permeability or target engagement profiles relative to the mono-halogenated library members.

Fatty Acid Synthase Inhibitor Probe Design with Enhanced Lipophilicity

The 3-aryl-4-hydroxyquinolin-2(1H)-one scaffold has produced FAS inhibitors with IC50 values below 20 nM, representing a >70-fold improvement from the initial 1.4 μM hit through systematic SAR [4]. The target compound's higher predicted logP (~5.58 vs. 4.5 for L-701,324) and thioether bridge introduce physicochemical properties that may enhance cellular permeability or alter intracellular distribution relative to existing FAS inhibitor chemotypes such as Cpd 10v (IC50 = 19 nM) [5]. Its unique sulfur-containing diaryl motif constitutes a new chemical space within the FAS inhibitor pharmacophore, potentially addressing resistance liabilities or selectivity gaps of current probes.

Computational Chemistry and Molecular Modeling: Thioether Isostere Benchmarking

The target compound serves as an experimental benchmark for computational assessment of thioether isosteres in medicinal chemistry. Ab initio calculations indicate that thioether bridging groups can significantly alter conformational preferences, electrostatic potential surfaces, and non-covalent interaction capacities compared to ether bridges [6]. The dual chloro substitution pattern provides additional electron density modulation that can be used to validate computational predictions of halogen bonding interactions. The compound's well-defined structure and commercial availability make it a practical tool for benchmarking docking algorithms and free energy perturbation calculations involving sulfur-containing ligands.

Quote Request

Request a Quote for 7-Chloro-3-(3-((4-chlorophenyl)thio)phenyl)-4-hydroxyquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.